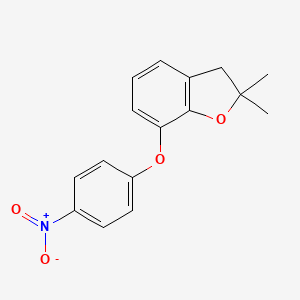

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-7-(4-nitrophenoxy)-3H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-16(2)10-11-4-3-5-14(15(11)21-16)20-13-8-6-12(7-9-13)17(18)19/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKKSDBAJLZDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzodioxole Precursor Synthesis

The foundational work by EP0001486A2 outlines a two-step process beginning with the synthesis of 1,3-benzodioxole derivatives. The precursor, 2-isopropyl-1,3-benzodioxole, is prepared via acid-catalyzed cyclization of pyrocatechol with isopropanol. The reaction employs Lewis acids such as boron trifluoride etherate or mineral clays at 80–120°C, achieving conversions exceeding 85%.

Thermal Isomerization to Benzofuranol

Heating the benzodioxole intermediate at 180–220°C induces a sigmatropic rearrangement, yielding 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This step proceeds via a concerted-shift mechanism, confirmed by deuterium-labeling studies. The reaction is typically conducted in an inert solvent (e.g., decalin or tetralin) to suppress side reactions, with isolated yields of 70–78%.

Nitrophenoxy Group Installation

The hydroxyl group at the 7-position undergoes nucleophilic aromatic substitution with 4-fluoronitrobenzene in the presence of potassium carbonate. Dimethylformamide (DMF) serves as the solvent at 120°C for 12–16 hours, achieving substitution yields of 65–70%. The use of phase-transfer catalysts like tetrabutylammonium bromide improves reactivity, reducing reaction times to 8 hours.

Acid-Catalyzed Cyclization of Isobutenylpyrocatechol Derivatives

Formation of Isobutenylpyrocatechol

US4297284A discloses an alternative route starting from isobutenylpyrocatechol. The precursor is synthesized via Friedel-Crafts alkylation of pyrocatechol with isobutylene in the presence of sulfuric acid (95–98% concentration) at 0–5°C. This exothermic reaction requires careful temperature control to minimize polymerization, yielding 80–85% of the desired adduct.

Cyclization to Dihydrobenzofuran

Thermal cyclization of isobutenylpyrocatechol at 160–180°C in xylene generates the dihydrobenzofuran core. The reaction is catalyzed by p-toluenesulfonic acid (0.5–1.0 mol%), with yields reaching 75–82%. Kinetic studies reveal a first-order dependence on acid concentration, supporting a carbocation-mediated mechanism.

Nitration and Functionalization

Direct nitration of the cyclized product using nitric acid in acetic anhydride introduces the nitro group at the 7-position. However, this method suffers from regioselectivity issues, producing a 3:1 mixture of 7-nitro and 5-nitro isomers. Subsequent chromatographic separation reduces the overall yield to 55–60%, making this route less efficient than the benzodioxole approach.

Nucleophilic Aromatic Substitution of Hydroxy Precursors

Mitsunobu Coupling

A modified Mitsunobu reaction enables direct phenoxy group installation. The 7-hydroxy intermediate reacts with 4-nitrophenol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This method achieves 85–90% conversion within 4 hours but requires stoichiometric reagents, increasing costs for large-scale synthesis.

Ullmann-Type Coupling

Copper-catalyzed coupling under Ullmann conditions offers a cheaper alternative. Using copper(I) iodide and 1,10-phenanthroline in dimethylacetamide (DMAc) at 150°C, the reaction affords 70–75% yield after 24 hours. Microwave-assisted protocols reduce the time to 2 hours with comparable yields, though substrate decomposition remains a concern above 180°C.

Comparative Analysis of Synthetic Routes

Emerging Techniques and Optimization Strategies

Continuous Flow Synthesis

Recent advances adapt the thermal rearrangement for flow reactors, enhancing heat transfer and reducing decomposition. A tubular reactor operating at 200°C with a residence time of 10 minutes improves yield to 78% while minimizing side products.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated acetylation of the 7-hydroxy intermediate, enabling selective protection before nitrophenoxy coupling. Candida antarctica lipase B (CAL-B) in methyl tert-butyl ether (MTBE) achieves 95% acetylation efficiency, though deprotection post-coupling remains challenging.

Solvent-Free Mechanochemistry

Ball-milling the 7-hydroxy compound with 4-nitrophenyl tosylate and potassium carbonate produces the target in 68% yield after 2 hours. This method eliminates solvent waste but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used to reduce the nitro group to an amine.

Substitution: Commonly involves replacing the nitro group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,2-Dimethyl-7-(4-aminophenoxy)-2,3-dihydro-1-benzofuran.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran exhibit significant anticancer properties. The benzofuran core is known to interact with biological targets such as enzymes and receptors involved in cancer pathways. Studies have shown that the nitrophenoxy group can enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, thus protecting cells from damage. This property is particularly relevant in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

Polymer Additives

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure contributes to improved resistance against degradation when exposed to heat and UV radiation, making it suitable for applications in coatings and plastics.

Nanocomposites

In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. By modifying the surface properties of nanoparticles, it enhances their compatibility with various matrices, thereby improving the performance of nanocomposites used in electronics and biomedical devices.

Environmental Science

Photodegradation Studies

The compound's photochemical behavior has been studied concerning its environmental impact. Understanding how this compound degrades under UV light is essential for assessing its persistence in the environment. Research indicates that it undergoes photodegradation, leading to less harmful byproducts, which is beneficial for environmental remediation efforts.

Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of compounds similar to this compound in inhibiting the growth of breast cancer cells. The research demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Polymer Development

In a recent project aimed at developing high-performance polymers for automotive applications, researchers incorporated this compound into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength under extreme conditions.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzofuran core may interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

MDA7 (Compound 18)

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

- Structure : Features a hydroxyl group (-OH) at the 7-position and 2,2-dimethyl groups.

- The hydroxyl group increases polarity, reducing blood-brain barrier penetration compared to the nitro-substituted analog .

5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran

- Structure : Chloroethyl substituent at the 5-position.

- Application: Intermediate in pharmaceutical/agrochemical synthesis. The chloroethyl group enhances reactivity for cross-coupling reactions, diverging from the nitro-phenoxy group’s electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Bioavailability

Metabolic Stability

- 2,2-Dimethyl Groups: These substituents in the target compound likely retard oxidative metabolism at the 2-position, extending half-life relative to non-methylated analogs like MDA7 .

Structural Analogues in Agrochemicals

2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran

- Structure: Nitro and trifluoromethyl groups at the phenoxy ring.

- Application: The trifluoromethyl group enhances pesticidal activity via increased electronegativity and resistance to hydrolysis compared to the target compound’s 4-nitrophenoxy group .

Bromomethyl Derivatives (e.g., 7-(bromomethyl)-2,3-dihydro-1-benzofuran)

- Reactivity : Bromine’s high leaving-group propensity makes these compounds intermediates in alkylation reactions, contrasting with the nitro group’s role in electronic modulation .

Biological Activity

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran is a complex organic compound recognized for its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, including its effects on cancer cells and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a nitrophenoxy substituent, which contributes to its biological activity. The structural formula can be represented as follows:

This structure suggests potential interactions with biological macromolecules due to the presence of electron-withdrawing and electron-donating groups.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |

| U-937 (Leukemia) | 10.38 | Caspase activation leading to apoptosis |

| A549 (Lung) | 12.00 | Cell cycle arrest at G1 phase |

These findings suggest that the compound operates through mechanisms that involve apoptosis induction and cell cycle regulation, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with key biochemical pathways involved in cell growth and survival. Specifically:

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound significantly increases caspase-3/7 activity in treated cells, indicating a strong apoptotic effect.

- DNA Interaction : Similar compounds have shown the ability to cause DNA strand breaks, suggesting that this compound may also affect nucleic acid synthesis pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound against human leukemia cell lines (U-937). The results indicated a dose-dependent response with an IC50 value of 10.38 µM. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related benzofuran derivatives highlighted that modifications at positions 4 and 7 are crucial for maintaining biological activity. Compounds lacking these substitutions demonstrated significantly reduced efficacy .

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicological profile. Preliminary assessments indicate moderate toxicity levels associated with skin and eye irritation upon exposure . Further studies are needed to evaluate chronic exposure effects.

Q & A

Q. Critical Parameters :

Q. Table 1: Example Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 60°C | 65–75 | |

| Nitrophenoxy Addition | 4-Nitrochlorobenzene, K₂CO₃, DMF, 100°C | 50–60 | |

| Dimethylation | CH₃I, NaH, THF, 0°C → RT | 85–90 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

Q. Table 2: Key Spectral Benchmarks

| Technique | Diagnostic Signal | Structural Insight |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 6H) | 2,2-Dimethyl groups |

| FTIR | 1520 cm⁻¹ | Nitro-group presence |

| XRD | Dihedral angle = 52° | Spatial conformation |

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected GCMS fragments or NMR shifts) observed during characterization?

Methodological Answer:

- GCMS Discrepancies :

- Unexpected Fragments : Compare experimental m/z with computational fragmentation models (e.g., NIST MS Library). Isotopic peaks (e.g., Cl/Br) may indicate impurities .

- Example : A fragment at m/z 180 in GCMS could suggest cleavage of the nitrophenoxy group, but DFT calculations can validate this pathway .

- NMR Shifts :

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift aromatic protons by 0.1–0.3 ppm.

- Dynamic Effects : Rotamers in the dihydrofuran ring may cause splitting; variable-temperature NMR (VT-NMR) at −40°C can resolve this .

Advanced: What strategies optimize regioselectivity in introducing substituents to the benzofuran core?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., boronic esters) to guide electrophilic substitution.

- Microwave-Assisted Synthesis : Enhances selectivity in SNAr by reducing side reactions (e.g., 100°C, 30 min vs. 24 hours conventional) .

- Computational Modeling : DFT predicts electron density maps to identify reactive sites (e.g., C7 position in benzofuran due to nitro-group activation) .

Advanced: How do electronic effects of the 4-nitrophenoxy group influence the compound’s reactivity in further functionalization?

Methodological Answer:

- Electron-Withdrawing Effect : The nitro group deactivates the benzofuran ring, making electrophilic substitution (e.g., nitration) challenging.

- Ortho/para-Directing : The nitrophenoxy group directs nucleophilic attacks to the ortho position relative to the oxygen.

- Reductive Functionalization : Hydrogenation of the nitro group to NH₂ (using H₂/Pd-C) increases ring electron density, enabling subsequent coupling reactions .

Basic: What are the key functional groups in this compound, and how do they dictate its reactivity in subsequent reactions?

Methodological Answer:

- Benzofuran Core : Prone to electrophilic substitution at C5/C7 positions.

- 4-Nitrophenoxy : Participates in SNAr or reduction to amine.

- 2,2-Dimethyl Groups : Steric hindrance limits reactivity at the 2-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.